molecular formula C9H9ClO4 B8197182 Methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate

Methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate

Cat. No.: B8197182
M. Wt: 216.62 g/mol
InChI Key: DRIFJUQEJLRZPK-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate: is a chemical compound with the molecular formula C9H9ClO4 and a molecular weight of 216.62 g/mol . This compound is characterized by the presence of a chlorine atom, two hydroxyl groups, and a methyl group attached to a benzene ring, making it a chlorinated derivative of salicylic acid.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-chloro-2-methylbenzoic acid as the starting material.

  • Reaction Steps: The carboxylic acid group is first converted to its methyl ester using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like triethylamine .

  • Purification: The resulting product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Scale-Up: The reaction conditions are optimized for large-scale production, including the use of reactors that can handle the required temperatures and pressures.

Types of Reactions:

  • Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids .

  • Reduction: The chlorine atom can be reduced to form chloroalkanes .

  • Substitution: The hydroxyl groups can undergo substitution reactions to form esters or amides .

Common Reagents and Conditions:

  • Oxidation: Using agents like chromium trioxide or potassium permanganate under acidic conditions.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride .

  • Substitution: Using reagents like thionyl chloride for esterification or ammonium chloride for amidation.

Major Products Formed:

  • Oxidation: Formation of 5-chloro-3,4-dihydroxy-2-methylbenzoic acid .

  • Reduction: Formation of 5-chloro-2-methylbenzene .

  • Substitution: Formation of methyl esters or amides .

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in various biological assays. Medicine: It is investigated for its potential anti-inflammatory and antioxidant properties, which could be beneficial in treating various diseases. Industry: It is used in the production of dyes , pigments , and plasticizers .

Mechanism of Action

The compound exerts its effects through inhibition of specific enzymes and modulation of signaling pathways . It targets enzymes involved in inflammatory responses and oxidative stress pathways , leading to its anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

  • Salicylic Acid: A well-known anti-inflammatory agent.

  • Chlorosalicylic Acid: Another chlorinated derivative of salicylic acid.

  • Methyl Salicylate: A commonly used topical analgesic and anti-inflammatory agent.

Uniqueness: Unlike salicylic acid, Methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate has additional chlorine and methyl groups, which can alter its biological activity and make it more suitable for specific applications.

Properties

IUPAC Name

methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c1-4-5(9(13)14-2)3-6(10)8(12)7(4)11/h3,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIFJUQEJLRZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1C(=O)OC)Cl)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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